Selegiline-N-oxide

描述

Selegiline-N-oxide is a chemical compound known for its unique structure and properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Selegiline-N-oxide typically involves the reaction of N-methylpropargylamine with appropriate reagents under controlled conditions. One common method includes the use of oxidizing agents to introduce the N-oxide functionality. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity compounds .

化学反应分析

Types of Reactions

Selegiline-N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various N-oxide derivatives, while reduction will produce the corresponding amine .

科学研究应用

Selegiline-N-oxide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of Selegiline-N-oxide involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

相似化合物的比较

Similar Compounds

N-Methylpropargylamine: A related compound with similar reactivity but lacking the phenylpropan-2-yl group.

Selegiline: Another MAO-B inhibitor with a similar structure but different pharmacological properties.

Rasagiline: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

Selegiline-N-oxide is unique due to its specific structural features, which confer distinct reactivity and biological activity.

生物活性

Selegiline-N-oxide (DNO) is a metabolite of the anti-Parkinsonian drug selegiline, which primarily acts as a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential neuroprotective properties and its role in modulating various biological activities. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : DNO has been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This action helps in protecting neuronal cells from oxidative damage associated with neurodegenerative diseases .

- Anti-apoptotic Effects : Research indicates that this compound can reduce apoptosis in cell cultures. In studies involving PC12 cells, DNO demonstrated a capacity to stabilize cell numbers and enhance mitotic activity under serum deprivation conditions, suggesting a protective role against cell death .

- Modulation of Gluconeogenesis : this compound significantly inhibits glucose production in renal tubules. In isolated rabbit kidney studies, DNO diminished gluconeogenesis by impairing mitochondrial function, leading to reduced ATP levels and oxygen consumption .

Neuroprotective Effects

A study published in 2022 highlighted the neuroprotective functions of selegiline and its metabolites. It was found that DNO, along with selegiline, helps maintain mitochondrial function and homeostasis while preventing apoptosis through the modulation of pro-survival genes .

Cytoprotective Activity

In a comparative study of cytoprotective effects against L-buthionine-(S,R)-sulfoximine (BSO) toxicity, DNO showed significant efficacy in stabilizing cell numbers and reducing apoptotic activity compared to other metabolites like desmethylselegiline .

Table 1: Biological Activities of this compound

Case Studies

- Parkinson's Disease : In a clinical context, patients treated with selegiline have reported improvements in motor functions. The role of DNO as a metabolite suggests that it may contribute to these improvements through its neuroprotective properties.

- Diabetic Models : In alloxan-diabetic rabbits treated with selegiline for eight days, significant reductions in blood glucose levels were observed. This effect was attributed to the inhibition of gluconeogenesis by DNO, indicating potential therapeutic applications for metabolic disorders .

属性

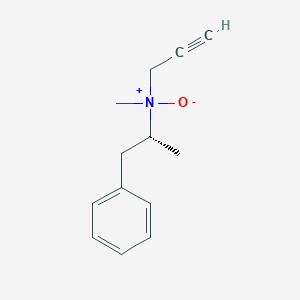

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPCTFUZXEDKP-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747511 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366462-61-5 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main metabolic pathway of selegiline in the body?

A: Research indicates that the primary metabolic pathway of selegiline (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) involves its conversion to selegiline-N-oxide (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide). This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]

Q2: How does the urinary excretion of this compound compare to other selegiline metabolites?

A: Studies in human subjects have shown that the cumulative urinary excretion of this compound within the first 8-12 hours after selegiline administration is comparable to that of methamphetamine. Furthermore, the total amount of this compound excreted within the first 72 hours is significantly higher (2.0-7.8 times) than that of N-desmethylselegiline. []

Q3: Why is the measurement of this compound in urine important?

A: The detection of this compound in urine serves as a valuable indicator for differentiating selegiline use from methamphetamine abuse. This distinction is crucial due to the potential for false-positive results in drug tests, as selegiline metabolism can produce methamphetamine as a byproduct. [, ]

Q4: What analytical techniques are employed to detect and quantify this compound in biological samples?

A: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) has been successfully utilized for the simultaneous determination of this compound and other selegiline metabolites in urine samples. []

Q5: Is the formation of this compound consistent across different species?

A: In vitro studies have demonstrated that the formation of this compound from selegiline occurs in liver microsomes obtained from various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。